molecular formula C9H8N2O5 B1329523 3-Acetamido-5-nitrobenzoic acid CAS No. 5464-58-4

3-Acetamido-5-nitrobenzoic acid

Cat. No.: B1329523
CAS No.: 5464-58-4
M. Wt: 224.17 g/mol
InChI Key: PXAFGNQRBIXGLM-UHFFFAOYSA-N
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Description

3-Acetamido-5-nitrobenzoic acid is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the third position and a nitro group at the fifth position on the benzene ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Acetamido-5-nitrobenzoic acid are not well-studied. It’s worth noting that the presence of the nitro group can potentially influence its interactions with various biomolecules. The nitro group is electron-withdrawing, which can affect the compound’s reactivity and interactions with enzymes and proteins. Specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It’s possible that the compound could interact with biomolecules through binding interactions, potentially influencing enzyme activity or gene expression. Specific details about these interactions are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-nitrobenzoic acid typically involves the nitration of 3-acetamidobenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products:

    Reduction: 3-Acetamido-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The acetamido group may also play a role in binding to specific sites on proteins or other targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 3-Acetamido-5-aminobenzoic acid
  • 3-Acetamido-4-nitrobenzoic acid
  • 3-Acetamido-5-chlorobenzoic acid

Comparison: 3-Acetamido-5-nitrobenzoic acid is unique due to the presence of both an acetamido and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may have different substituents or substitution patterns. For example, the nitro group in this compound can undergo reduction to form an amino group, which can significantly alter its chemical and biological properties.

Properties

IUPAC Name

3-acetamido-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFGNQRBIXGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203070
Record name 3-Acetamido-5-nitrobenzoic acid
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-58-4
Record name 3-(Acetylamino)-5-nitrobenzoic acid
Source CAS Common Chemistry
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Record name 3-Acetamido-5-nitrobenzoic acid
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Record name 5464-58-4
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Record name 3-Acetamido-5-nitrobenzoic acid
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Record name 3-acetamido-5-nitrobenzoic acid
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Record name 3-ACETAMIDO-5-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the mustard derivative synthesized from 3-acetamido-5-nitrobenzoic acid interact with DNA, and what are the downstream effects?

A1: The research by [] demonstrates that the mustard derivative, bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide, synthesized from this compound, exhibits specific DNA-binding properties. It alkylates DNA exclusively in the minor groove, primarily targeting the N3 site of adenine bases within adenine runs. This alkylation also occurs to a lesser extent at 5'-TA and 5'-AT sequences. This interaction leads to a high degree of DNA interstrand cross-linking, as observed through gel electrophoresis studies. [] This cross-linking disrupts the DNA double helix structure and can interfere with essential cellular processes like DNA replication and transcription, ultimately contributing to the compound's anti-tumor activity.

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